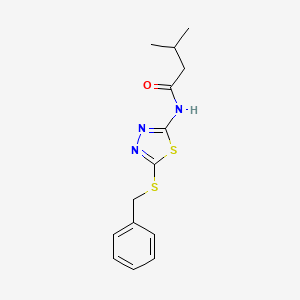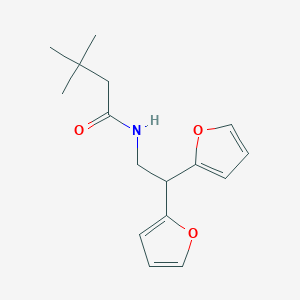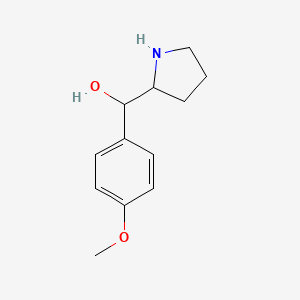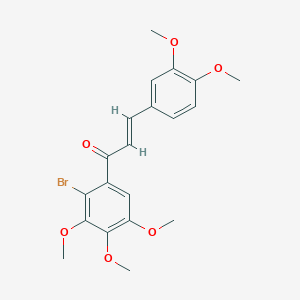
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide” is a complex organic compound. It is related to Benzylthiotetrazole (BTT), a tetrazole-like product used in the activation step of the oligo synthesis cycle . BTT is particularly useful in RNA synthesis with a view to reducing the longer coupling times, due to the steric effects of protecting the 2’-OH .
Synthesis Analysis
The synthesis of similar compounds has been carried out effectively with the use of ultrasound . The reactions can be carried out effectively with the use of ultrasound . The study proposed alternative efficient methods for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .Chemical Reactions Analysis
The reactions involved in the synthesis of similar compounds have been investigated computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, a study by Tiwari et al. (2017) discusses the microwave-assisted facile synthesis of thiadiazole and benzamide derivatives, which exhibited promising in vitro anticancer activity against various human cancer cell lines. These compounds were evaluated using the MTT assay method, showing significant GI50 values compared to the standard drug Adriamycin. Molecular docking and ADMET predictions suggested a good oral drug-like behavior, highlighting the potential of thiadiazole derivatives in anticancer drug development (Tiwari et al., 2017).
Photodynamic Therapy for Cancer Treatment
Another study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with thiadiazole demonstrated significant potential for photodynamic therapy (PDT) applications. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, important for Type II PDT mechanisms, suggesting their utility in cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Research on thiadiazole derivatives also extends to material science, particularly in corrosion inhibition. Zhang et al. (2020) studied the effectiveness of thiadiazole derivatives in inhibiting carbon steel corrosion in CO2-saturated environments, revealing that these compounds act through chemisorption. The study emphasizes the importance of substituent groups on the thiadiazole core for enhancing inhibition performance, indicating potential applications in industrial corrosion protection (Zhang et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)8-12(18)15-13-16-17-14(20-13)19-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCBPBPFGWGODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)

![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)


![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)

